![molecular formula C24H24N2O5S B2566711 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921920-35-6](/img/structure/B2566711.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Applications in Flame Retardancy and Environmental Impact
Novel Brominated Flame Retardants (NBFRs)
Research highlights the occurrence and risks of novel brominated flame retardants in indoor environments, consumer goods, and food, underscoring the need for more studies on their environmental fate and toxicity. Notably, the paper by Zuiderveen et al. (2020) discusses the increasing application of NBFRs and identifies significant knowledge gaps in 28 out of 63 NBFRs, indicating a lack of inclusion in monitoring programs and studies. This calls for optimized analytical methods and further research on their indoor presence, emission sources, and potential leaching into the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods in Chemical Analysis
Antioxidant Activity Measurement
The review by Munteanu and Apetrei (2021) provides a comprehensive overview of the tests used to determine antioxidant activity, covering detection mechanisms, applicability, advantages, and disadvantages. This includes tests based on hydrogen atom transfer, electron transfer, and mixed methods, offering insights into chemical reactions and spectrophotometry for assessing antioxidant capacities in various samples. Such methodologies could be relevant for analyzing the chemical properties and activities of compounds like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide in research contexts (Munteanu & Apetrei, 2021).
Pharmaceutical Impurities and Synthesis Processes
Omeprazole and Proton Pump Inhibitors (PPIs)
Saini et al. (2019) reviewed novel methods for the synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors, providing insights into the synthesis processes and impurities in anti-ulcer drugs. This review emphasizes the importance of understanding pharmaceutical impurities and the development of PPIs, which could be relevant for exploring the synthesis and potential impurities of complex compounds like this compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-26-21-6-4-5-7-23(21)31-22-13-10-18(16-20(22)24(26)27)25-32(28,29)15-14-17-8-11-19(30-2)12-9-17/h4-13,16,25H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFTVVBDCJLBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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